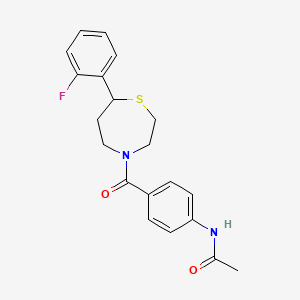

N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that was developed as an immunosuppressant drug. It was approved by the US Food and Drug Administration (FDA) in 2010 for the treatment of relapsing forms of multiple sclerosis (MS). Fingolimod works by modulating the immune system, preventing immune cells from attacking the myelin sheath that covers nerve fibers in the brain and spinal cord.

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Based on its structural characteristics, it is reasonable to hypothesize that it might be well-absorbed in the gastrointestinal tract if administered orally, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action depending on their nature .

Avantages Et Limitations Des Expériences En Laboratoire

Fingolimod has several advantages as a research tool, including its well-characterized mechanism of action and established safety profile. It can be used to study the role of the immune system in various disease models, as well as investigate the effects of immune modulation on disease progression. However, there are also some limitations to its use, such as potential off-target effects and variability in response between individuals.

Orientations Futures

There are several areas of research that could benefit from further investigation of fingolimod. These include:

1. Combination therapy: Fingolimod has shown promise in combination with other immunomodulatory agents, such as interferon-beta, for the treatment of MS. Further studies are needed to determine the optimal combination therapy regimens and their efficacy.

2. New indications: Fingolimod has potential for use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are needed to evaluate its safety and efficacy in these populations.

3.

Méthodes De Synthèse

Fingolimod is synthesized from a precursor compound called (R)-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid. The synthesis process involves several steps, including protection of the hydroxyl group, formation of a thiazepane ring, and coupling with the phenylacetamide group. The final product is obtained in high yield and purity through a series of purification steps.

Applications De Recherche Scientifique

Fingolimod has been extensively studied for its therapeutic potential in several autoimmune diseases, including MS, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity and potential use in organ transplantation. Fingolimod has been shown to have immunomodulatory effects on both innate and adaptive immune cells, which makes it a promising candidate for the treatment of various immune-related disorders.

Propriétés

IUPAC Name |

N-[4-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPMWRFPAUIDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)

![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)

![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)

![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)

![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)